molecular formula C8H9F3N2O B8387351 6-Ethoxy-5-(trifluoromethyl)pyridin-2-amine

6-Ethoxy-5-(trifluoromethyl)pyridin-2-amine

Cat. No. B8387351
M. Wt: 206.16 g/mol
InChI Key: RZDMZYNKUPVDTM-UHFFFAOYSA-N
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Patent
US07935702B2

Procedure details

Stir a mixture of N,N-Bis-(4-methoxybenzyl)-(6-ethoxy-5-trifluoromethylpyridine-2-yl)amine (630 mg, 1.41 mmol) and TFA (5 mL) at 60° C. for 18 hours. At this time, TLC (80% Hexanes/EtOAc) reveals no remaining starting material. Cool the reaction mixture to room temperature, and remove excess TFA under vacuum to give a greenish-brown oil. Add EtOAc (20 mL) and sat. aqueous NaHCO3 (20 mL), and stir the mixture until the entire solid dissolves. Separate the layers, and extract the aqueous layer with another 10 mL EtOAc. Dry the combined EtOAc extracts (Na2SO4), filter, and evaporate to give a brown oil. Purification by column chromatography affords the title product as pale yellow solid. 1H NMR (400 MHz, CDCl3) δ 7.54 (d, 1H, J=8.4 Hz), 6.0 (d, 1H, J=8.4 Hz), 4.56 (bs, 2H), 4.37 (q, 2H, J=6.8 and 7.2 Hz), 1.36 (t, 3H, J=7.2 and 6.8 Hz). Mass spec. (207.13, M+H).
Name
N,N-Bis-(4-methoxybenzyl)-(6-ethoxy-5-trifluoromethylpyridine-2-yl)amine
Quantity
630 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
[Compound]
Name
Hexanes EtOAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
COC1C=CC(C[N:8]([C:18]2[CH:23]=[CH:22][C:21]([C:24]([F:27])([F:26])[F:25])=[C:20]([O:28][CH2:29][CH3:30])[N:19]=2)CC2C=CC(OC)=CC=2)=CC=1.C(O)(C(F)(F)F)=O.C([O-])(O)=O.[Na+]>CCOC(C)=O>[NH2:8][C:18]1[N:19]=[C:20]([O:28][CH2:29][CH3:30])[C:21]([C:24]([F:27])([F:25])[F:26])=[CH:22][CH:23]=1 |f:2.3|

Inputs

Step One
Name
N,N-Bis-(4-methoxybenzyl)-(6-ethoxy-5-trifluoromethylpyridine-2-yl)amine
Quantity
630 mg
Type
reactant
Smiles
COC1=CC=C(CN(CC2=CC=C(C=C2)OC)C2=NC(=C(C=C2)C(F)(F)F)OCC)C=C1
Name
Quantity
5 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Step Two
Name
Hexanes EtOAc
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
remove excess TFA under vacuum
CUSTOM
Type
CUSTOM
Details
to give a greenish-brown oil
DISSOLUTION
Type
DISSOLUTION
Details
dissolves
CUSTOM
Type
CUSTOM
Details
Separate the layers
EXTRACTION
Type
EXTRACTION
Details
extract the aqueous layer with another 10 mL EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the combined EtOAc
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
evaporate
CUSTOM
Type
CUSTOM
Details
to give a brown oil
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C(=N1)OCC)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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